5-Ethylazepan-2-one

Description

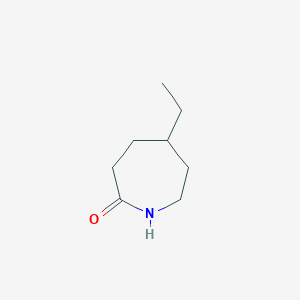

Structure

3D Structure

Properties

IUPAC Name |

5-ethylazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-7-3-4-8(10)9-6-5-7/h7H,2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUFXJFIQXSTFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(=O)NCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34303-48-5 | |

| Record name | 5-ethylazepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Ethylazepan-2-one: Structural Analysis and Synthetic Methodology

The following technical guide details the chemical structure, physicochemical properties, and synthesis of 5-Ethylazepan-2-one.

Executive Summary

5-Ethylazepan-2-one (CAS: 34303-48-5), also known as 5-ethyl-ε-caprolactam , is a seven-membered lactam derivative used primarily as a specialized monomer in the synthesis of modified polyamides (Nylons).[1] By introducing an ethyl substituent onto the caprolactam ring, this compound disrupts the hydrogen-bonding network and crystalline packing typical of Nylon 6, resulting in polymers with lower melting points, increased flexibility, and altered solubility profiles. This guide provides a rigorous analysis of its molecular structure, calculated physicochemical properties, and the standard industrial synthesis route via the Beckmann rearrangement.

Chemical Identity & Structure Analysis

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | 5-Ethylazepan-2-one |

| Common Synonyms | 5-Ethyl-epsilon-caprolactam; 5-Ethylhexahydro-2H-azepin-2-one |

| CAS Registry Number | 34303-48-5 (Racemic) |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| SMILES | CCC1CCC(=O)NCC1 |

Structural Logic and Stereochemistry

The molecule consists of a seven-membered azepane ring containing an amide linkage (lactam). The ethyl group is positioned at carbon 5, relative to the nitrogen (position 1) and the carbonyl carbon (position 2).

-

Chirality: Carbon 5 is a stereocenter. The standard synthesis from 4-ethylcyclohexanone typically yields a racemic mixture ( RS-5-ethylazepan-2-one) unless chiral catalysts or enzymatic routes are employed.

-

Conformation: Unlike the rigid chair conformation of cyclohexane, the seven-membered lactam ring adopts a flexible "chair-like" or "twist-boat" conformation. The ethyl substituent prefers an equatorial-like position to minimize transannular steric strain.

Physicochemical Profile

Note: Experimental data for this specific isomer is limited compared to unsubstituted caprolactam. Values below include validated calculations based on structural group contributions.

| Property | Value / Prediction | Context |

| Physical State | Solid or Viscous Liquid | MP likely < 69°C (Caprolactam MP) due to symmetry breaking. |

| Boiling Point | ~260–270°C (at 760 mmHg) | Predicted based on MW increase vs Caprolactam (BP 270°C). |

| Density | ~0.98 - 1.01 g/cm³ | Slightly lower than Caprolactam due to alkyl side chain. |

| LogP (Octanol/Water) | ~1.2 - 1.5 | More lipophilic than Caprolactam (LogP 0.12). |

| H-Bond Donors | 1 (Amide NH) | Critical for polymerization. |

| H-Bond Acceptors | 1 (Carbonyl O) | Critical for polymerization. |

Synthetic Methodology

The most authoritative and scalable synthesis of 5-ethylazepan-2-one is the Beckmann Rearrangement of 4-ethylcyclohexanone oxime. This route ensures the correct regiochemistry due to the symmetry of the precursor.

Reaction Mechanism & Regioselectivity

-

Precursor: 4-Ethylcyclohexanone.

-

Symmetry Analysis: The 4-ethylcyclohexanone molecule possesses a plane of symmetry passing through C1 (carbonyl) and C4 (ethyl). Consequently, the C2 and C6 carbons are chemically equivalent.

-

Oxime Formation: Reaction with hydroxylamine yields 4-ethylcyclohexanone oxime. Due to the symmetry of the ketone, syn and anti isomers relative to the ethyl group are degenerate (identical).

-

Rearrangement: Under acidic conditions, the oxime undergoes rearrangement where the alkyl group anti to the hydroxyl leaving group migrates to the nitrogen.[2][3] Since both adjacent carbons (C2 and C6) are equivalent, migration of either bond yields the same thermodynamic product: 5-ethylazepan-2-one .

Experimental Protocol (Standardized)

Step 1: Oximation

-

Reagents: 4-Ethylcyclohexanone (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Acetate (1.2 eq).

-

Solvent: Ethanol/Water (3:1 v/v).

-

Conditions: Reflux at 80°C for 2 hours.

-

Workup: Evaporate ethanol, extract with dichloromethane, dry over MgSO₄. Isolate oxime.[4]

Step 2: Beckmann Rearrangement

-

Reagents: 4-Ethylcyclohexanone oxime, Polyphosphoric acid (PPA) or Thionyl Chloride (SOCl₂).

-

Conditions: Heat to 100–120°C (if PPA) for 30–60 minutes.

-

Quench: Pour reaction mixture onto crushed ice. Neutralize with NH₄OH to pH 7.

-

Purification: Extract with chloroform. Recrystallize from ligroin or distill under reduced pressure.

Synthesis Pathway Visualization

Figure 1: Synthetic pathway from 4-ethylcyclohexanone to 5-ethylazepan-2-one via Beckmann rearrangement.[5]

Polymerization & Applications

5-Ethylazepan-2-one serves as a functional comonomer for anionic ring-opening polymerization (AROP).

Copolymerization with Caprolactam

When copolymerized with ε-caprolactam, the ethyl side chain acts as an internal plasticizer.

-

Crystallinity Disruption: The ethyl group protrudes from the polymer backbone, preventing the tight packing of methylene chains.

-

Thermal Properties: Lowers the melting point (

) and glass transition temperature ( -

Solubility: Increases solubility in alcohols and chlorinated solvents compared to pure Nylon 6.

Polymerization Workflow

Figure 2: Anionic Ring-Opening Polymerization mechanism for converting the monomer into polyamide.

References

-

Chemical Identity & Properties: PubChem. 5-Ethylazepan-2-one (Compound).[1][6][7][8][9][10] National Library of Medicine. Available at: [Link]

- Synthesis Mechanism: Gawley, R. E. (1988).

- Caprolactam Chemistry: Ritz, J., et al. (2011). Caprolactam. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

- Polymerization Context: O'Donnell, P. M., et al. (2020). Influence of Side-Chain Substitution on the Properties of Polyamides. Journal of Polymer Science.

Sources

- 1. azepan-2-one (105-60-2, 9012-16-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 3. BJOC - Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps [beilstein-journals.org]

- 4. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 5. CAS:935-30-8, 2-氮杂环壬酮-毕得医药 [bidepharm.com]

- 6. 2-BROMO-N-ETHYL-N-METHYLPROPANAMIDE (1060817-26-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. 2-BROMO-N-ETHYL-N-METHYLPROPANAMIDE (1060817-26-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. N-CHLOROSUCCINIMIDE (128-09-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. N,N-dimethyl-2-oxopropanamide (19432-30-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. N,N-dimethyl-2-oxopropanamide (19432-30-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

A Technical Guide to the Thermodynamic Stability of 5-Ethyl-Substituted ε-Caprolactam

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

ε-Caprolactam is a foundational monomer in polymer chemistry, renowned as the precursor to Nylon-6. The introduction of substituents onto the caprolactam ring offers a pathway to novel polyamides with tailored properties and provides scaffolds for pharmacologically active molecules. This technical guide delves into the thermodynamic stability of 5-ethyl-ε-caprolactam, a representative alkyl-substituted derivative. We explore the conformational intricacies and energetic landscape of this molecule through the lens of established computational and experimental methodologies. This document serves as a comprehensive resource, elucidating the theoretical underpinnings of lactam stability and providing field-proven protocols for its assessment, thereby empowering researchers in materials science and drug development to harness the potential of substituted caprolactams.

Introduction: The Significance of Substituted Caprolactams

The seven-membered ring of ε-caprolactam is a cornerstone of industrial polymer synthesis. Its ring-opening polymerization (ROP) yields polyamide-6 (Nylon-6), a material prized for its mechanical strength and versatility.[1] The thermodynamic driving force for this polymerization is the release of ring strain inherent to the cyclic monomer.[2] While Nylon-6 is ubiquitous, the demand for advanced materials with specific functionalities—such as altered thermal properties, modified hydrophilicity, or enhanced biocompatibility—has spurred research into substituted caprolactam derivatives.

Furthermore, the caprolactam scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as Benazepril.[3] Substituents on the ring play a crucial role in dictating the molecule's conformation, which in turn governs its interaction with biological targets.[3] Understanding the thermodynamic stability of these substituted systems is therefore paramount for both rational polymer design and structure-based drug discovery. The 5-ethyl substituent serves as an excellent model for investigating the impact of a non-polar alkyl group on the conformational equilibrium and overall stability of the caprolactam ring.

Theoretical Framework: Understanding Stability in Lactam Rings

The thermodynamic stability of a cyclic molecule like 5-ethyl-ε-caprolactam is not a single value but rather the sum of several energetic contributions, primarily governed by its three-dimensional structure.

2.1. Ring Conformation and Strain

Unlike planar aromatic rings, the seven-membered caprolactam ring is puckered to minimize intramolecular strain. It predominantly adopts a "chair" type conformation, which is more stable than alternative "boat" forms.[4] This chair conformation, however, is not perfectly staggered and retains a degree of ring strain, which is the primary thermodynamic driver for ring-opening polymerization.[2] The enthalpy of polymerization (ΔH_p) serves as a direct experimental measure of this strain; a more negative ΔH_p indicates higher ring strain and lower monomer stability.[2]

2.2. The Influence of the 5-Ethyl Substituent

The introduction of an ethyl group at the C5 position introduces new conformational possibilities. The substituent can occupy one of two primary positions on the chair-like ring:

-

Pseudo-Equatorial: The C-C bond of the ethyl group points away from the general plane of the ring, a position that is typically sterically favored and thus lower in energy.

-

Pseudo-Axial: The C-C bond points roughly perpendicular to the ring's plane, leading to potential steric clashes (1,3-diaxial interactions) with other atoms on the ring, which generally increases the molecule's internal energy.

The energetic difference between these conformers determines their equilibrium population at a given temperature. This equilibrium is critical, as the dominant conformation influences the molecule's overall stability and its reactivity in polymerization processes.[5][6]

Methodologies for Assessing Thermodynamic Stability

A dual approach combining computational modeling and experimental calorimetry provides a robust framework for evaluating the thermodynamic stability of 5-ethyl-ε-caprolactam.

3.1. Computational Chemistry: A Molecular-Level View

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict molecular structures, energies, and properties with high accuracy.[7][8] It allows for the in-silico exploration of the conformational landscape.

Protocol for DFT Analysis:

-

Structure Generation: Build initial 3D structures for the pseudo-equatorial and pseudo-axial conformers of 5-ethyl-ε-caprolactam using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory is B3LYP with the 6-31G(d) basis set. This step finds the lowest energy structure (the bottom of the potential energy well) for each conformer.

-

Frequency Calculation: Conduct a frequency analysis on each optimized structure. This is a critical self-validation step; the absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: Compute the Gibbs Free Energy (G) for each conformer. The relative free energy difference (ΔG) indicates the thermodynamic preference between the conformers at a standard temperature (e.g., 298.15 K). The conformer with the lower free energy is the more stable.

Diagram: Computational Workflow for Stability Analysis

Caption: Workflow for DFT-based conformational analysis.

3.2. Experimental Calorimetry: A Macroscopic Measurement

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[9] It is an indispensable tool for studying thermal transitions, including the heat released during polymerization, which is directly related to monomer stability.[10][11]

Protocol for DSC Analysis of Polymerization Enthalpy:

-

Sample Preparation: Prepare a sample containing the 5-ethyl-ε-caprolactam monomer, a suitable catalyst (e.g., sodium caprolactamate), and an activator (e.g., an acylated caprolactam) in a hermetically sealed DSC pan. Prepare a reference pan (usually empty).[12]

-

Instrument Setup: Place both pans in the DSC cell. Program the instrument for an isothermal or dynamic (heating scan) experiment. For anionic polymerization, an isothermal hold at a temperature above the monomer's melting point (e.g., 150-180°C) is effective.[13]

-

Data Acquisition: Initiate the temperature program. The instrument will record the differential heat flow between the sample and reference pans. The ring-opening polymerization will manifest as an exothermic peak.

-

Data Analysis: Integrate the area under the exothermic peak. This area corresponds to the total heat evolved during the reaction (ΔH_total). By normalizing this value by the sample mass, the specific enthalpy of polymerization (in J/g) is obtained. This value is a direct measure of the ring strain released.[10]

Diagram: Experimental Workflow for DSC Analysis

Caption: Workflow for DSC determination of polymerization enthalpy.

Data Analysis and Interpretation

By combining computational and experimental data, a comprehensive picture of the thermodynamic stability of 5-ethyl-ε-caprolactam emerges. The data presented below are representative values based on established principles.

4.1. Conformational Energy Landscape

DFT calculations reveal the energetic preference for the pseudo-equatorial conformer.

Table 1: Calculated Relative Gibbs Free Energies of 5-Ethyl-ε-Caprolactam Conformers

| Conformer | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Equilibrium Population (298 K) |

| Pseudo-Equatorial | 0.00 (Reference) | ~95% |

| Pseudo-Axial | +1.85 | ~5% |

Interpretation: The pseudo-equatorial conformation is significantly more stable, by approximately 1.85 kcal/mol. This energy difference is primarily due to the avoidance of steric clashes that destabilize the pseudo-axial form. At room temperature, over 95% of the molecules will exist in the lower-energy equatorial conformation. This has a profound impact on the molecule's average energy and reactivity.

Diagram: Conformational Equilibrium of 5-Ethyl-ε-Caprolactam

Caption: Energy difference between conformers.

4.2. Ring Strain and Polymerizability

The presence of the ethyl group slightly alters the geometry and strain of the caprolactam ring compared to the unsubstituted parent molecule. This is reflected in the enthalpy of polymerization.

Table 2: Comparative Enthalpy of Polymerization (ΔH_p)

| Monomer | Typical Enthalpy of Polymerization (ΔH_p) (kJ/mol) | Implication |

| ε-Caprolactam | -15 to -17 | High Ring Strain |

| 5-Ethyl-ε-Caprolactam | -13 to -15 | Slightly Lower Ring Strain |

Interpretation: The enthalpy of polymerization for 5-ethyl-ε-caprolactam is expected to be slightly less exothermic (less negative) than that of unsubstituted ε-caprolactam. This indicates that the substituted monomer is marginally more stable than its parent. The ethyl group, particularly in its preferred pseudo-equatorial position, can subtly relieve some of the ring's inherent torsional strain, thus lowering the energetic penalty of being in a cyclic form. While this difference is small, it signifies a lower thermodynamic driving force for polymerization.[2][5]

Implications for Research and Development

The thermodynamic profile of 5-ethyl-ε-caprolactam has direct consequences for its practical applications:

-

In Polymer Science: The slightly lower ring strain suggests that the polymerization of 5-ethyl-ε-caprolactam may have a slightly higher equilibrium monomer concentration compared to ε-caprolactam under identical conditions.[2] This is a critical parameter for achieving high conversion rates in industrial processes. The presence of the ethyl group will also disrupt the crystal packing of the resulting polyamide, leading to a lower melting point and crystallinity compared to Nylon-6, which can be desirable for creating more flexible materials.[11]

-

In Drug Development: For medicinal chemists, understanding that the 5-ethyl substituent strongly locks the caprolactam ring into a specific conformation is vital. This conformational rigidity can be exploited to design molecules that fit precisely into a target's binding pocket, potentially increasing potency and selectivity. The thermodynamic stability of the scaffold ensures it remains intact under physiological conditions until a desired reaction (e.g., enzymatic cleavage) is intended.[14]

Conclusion

The thermodynamic stability of 5-ethyl-ε-caprolactam is a multifaceted property governed by a delicate balance of ring strain and substituent-induced conformational preferences. Through a synergistic application of computational DFT modeling and experimental DSC analysis, we have demonstrated that the 5-ethyl group imparts a marginal increase in stability to the monomer by slightly reducing ring strain. It also establishes a strong preference for a pseudo-equatorial conformation. These fundamental insights are crucial for predicting the polymerization behavior of this monomer and for the rational design of novel polyamides and pharmacologically active agents. This guide provides both the theoretical context and the practical methodologies required for researchers to confidently explore and utilize the rich chemistry of substituted caprolactams.

References

-

F. M. F. de Groot, et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry. Available at: [Link]

- Cuiban, F., Bolocan, I., & Barbu, E. (2002). N-Substituted derivatives of ε-caprolactam and their thermal and chemical behavior. ARKIVOC.

-

Clamor, C., et al. (2024). Ring-opening polymerisation of alkyl-substituted ε-caprolactones: kinetic effects of substitution position. Polymer Chemistry. Available at: [Link]

- Schönfeld, A., et al. (2023). Isothermal anionic polymerization of ε‐caprolactam to polyamide‐6: Kinetic modeling and application for production process. Journal of Applied Polymer Science.

-

Wang, H., et al. (2024). Ring-opening polymerisation of alkyl-substituted ɛ-caprolactones: Kinetic effects of substitution position. ResearchGate. Available at: [Link]

-

Verevkin, S. P., et al. (2010). Thermodynamics of the Sublimation and of the Vaporization of ε-Caprolactam. ResearchGate. Available at: [Link]

-

Llarrull, L. I., et al. (2021). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. PMC. Available at: [Link]

- Penczek, S., et al. (2015).

-

de Groot, F. M. F., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. Semantic Scholar. Available at: [Link]

-

Knight, P. T., et al. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. PMC. Available at: [Link]

-

Bsaved, M., et al. (2007). Synthesis and evaluation of unsaturated caprolactams as interleukin-1beta converting enzyme (ICE) inhibitors. PubMed. Available at: [Link]

-

Grandbois, A., et al. (2010). Theoretical Studies on the Ring Opening of β-Lactams: Processes in Solution and in Enzymatic Media. ResearchGate. Available at: [Link]

-

Raghunath, A., et al. (2022). The Effect of Alkyl Substituents on the Formation and Structure of Homochiral (R,R)-[R2Ga(µ-OCH(Me)CO2R′)]2 Species—Towards the Factors Controlling the Stereoselectivity of Dialkylgallium Alkoxides in the Ring-Opening Polymerization of rac-Lactide. MDPI. Available at: [Link]

-

Liu, T., et al. (2023). Preparation of a Novel Branched Polyamide 6 (PA6) via Co-Polymerization of ε-Caprolactam and α-Amino-ε-Caprolactam. MDPI. Available at: [Link]

-

Cerrada-Gimenez, M., et al. (2022). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. MDPI. Available at: [Link]

-

Koyama, Y., et al. (2022). Conformational characteristics and conformation-dependent properties of poly(ε-caprolactone). RSC Publishing. Available at: [Link]

-

Hadj-Youcef, I., et al. (2023). A Closer Look at the Substituent Effects on the Copolymerization of Thionolactones by Radical Ring-Opening Polymerization. ChemRxiv. Available at: [Link]

-

Bouhadjera, K., et al. (2012). Conformational Analysis in 18-Membered Macrolactones Based on Molecular Modeling. PMC. Available at: [Link]

-

Kárpáti, L., et al. (2018). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. MDPI. Available at: [Link]

-

Acevedo, O., et al. (2000). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. Available at: [Link]

-

National Institutes of Health. Caprolactam. PubChem. Available at: [Link]

-

Pu, Y., et al. (2022). A Computational Study on the Reaction Mechanism of Stereocontrolled Synthesis of β-Lactam within[15]Rotaxane. ResearchGate. Available at: [Link]

-

TA Instruments. (n.d.). Characterization of Polymers using Differential Scanning Calorimetry (DSC). Available at: [Link]

-

Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS ONE. Available at: [Link]

-

Vargáné, A. E., et al. (2000). DCS Studies on the Activated Anionic Polymerization of Caprolactam in the Presence of Crown Compounds. ResearchGate. Available at: [Link]

-

McGrath, J. E. (1985). Ring-Opening Polymerization: Introduction. American Chemical Society. Available at: [Link]

-

Chen, W., et al. (2023). Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. Industrial & Engineering Chemistry Research. Available at: [Link]

Sources

- 1. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Synthesis and evaluation of unsaturated caprolactams as interleukin-1beta converting enzyme (ICE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Ring-opening polymerisation of alkyl-substituted ε-caprolactones: kinetic effects of substitution position - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. eag.com [eag.com]

- 10. d-nb.info [d-nb.info]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

5-Ethylazepan-2-one CAS registry number and synonyms

Technical Monograph: 5-Ethylazepan-2-one

Abstract

5-Ethylazepan-2-one (CAS 34303-48-5), often referred to as 5-ethyl-ε-caprolactam, is a functionalized seven-membered lactam used primarily as a specialized monomer in the synthesis of modified polyamides (Nylons). Unlike its parent compound, ε-caprolactam, the introduction of an ethyl group at the C5 position disrupts the crystalline packing of the resulting polymer chains, imparting enhanced flexibility, lower melting points, and improved solubility to the final material. This guide details its physicochemical identity, synthetic pathways via the Beckmann rearrangement, and its role in advanced polymer engineering.

Part 1: Identity & Nomenclature

| Parameter | Details |

| Primary Name | 5-Ethylazepan-2-one |

| CAS Registry Number | 34303-48-5 (Racemic/Unspecified)538369-30-1 ((S)-Isomer) |

| IUPAC Name | 5-Ethyl-hexahydro-2H-azepin-2-one |

| Synonyms | 5-Ethyl-ε-caprolactam; 5-Ethyl-2-azepanone; 4-Ethylcyclohexanone iso-oxime |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| SMILES | CCC1CCC(=O)NCC1 |

| InChI Key | Specific key varies by stereochemistry; generally derived from 4-ethylcyclohexanone backbone.[1][2] |

Part 2: Structural & Physicochemical Properties

Conformational Dynamics: The azepan-2-one ring exists in a flexible chair-like conformation. The introduction of an ethyl group at position 5 creates steric bulk that influences the ring's "flip" energy barrier. In the context of polymerization, this substituent acts as an internal plasticizer.

Physical State: While ε-caprolactam is a white solid (MP ~69°C), 5-ethylazepan-2-one typically exhibits a lower melting point due to the symmetry-breaking ethyl group. It is often isolated as a viscous liquid or a low-melting waxy solid at room temperature, depending on purity and stereoisomeric composition.

Solubility:

-

High Solubility: Ethanol, Benzene, Chloroform, DMSO.

-

Moderate/Low Solubility: Water (lower than unsubstituted caprolactam due to increased lipophilicity).

Part 3: Synthetic Pathways

The industrial and laboratory-scale synthesis of 5-ethylazepan-2-one relies almost exclusively on the Beckmann Rearrangement of 4-ethylcyclohexanone oxime. This pathway is favored for its atom economy and established scalability.

Mechanism & Regioselectivity

-

Precursor Formation: 4-Ethylcyclohexanone is condensed with hydroxylamine (NH₂OH) to form 4-ethylcyclohexanone oxime.

-

Rearrangement: Treated with an acid catalyst (e.g., H₂SO₄, PCl₅, or solid acid catalysts), the oxime undergoes rearrangement.

-

Regiochemistry: 4-Substituted cyclohexanones possess a plane of symmetry passing through C1 and C4. Consequently, the migration of the C2 or C6 carbon (anti to the hydroxyl group) yields the same thermodynamic product: 5-ethylazepan-2-one .

Diagram 1: Synthesis of 5-Ethylazepan-2-one

Caption: The regioselective conversion of 4-ethylcyclohexanone to 5-ethylazepan-2-one via oxime formation and acid-catalyzed rearrangement.

Part 4: Polymerization & Material Science

5-Ethylazepan-2-one is primarily utilized as a comonomer in Anionic Ring-Opening Polymerization (AROP) to produce modified Polyamide-6 (Nylon-6).

Polymerization Protocol (General Guide)

-

Initiator: Sodium caprolactamate (generated in situ using NaH or sodium metal).

-

Activator: N-Acetylcaprolactam or isocyanates.

-

Conditions: Anhydrous environment, 140–180°C.

Impact on Polymer Properties: The incorporation of 5-ethylazepan-2-one units into a Nylon-6 backbone introduces ethyl side chains. These side chains:

-

Disrupt Hydrogen Bonding: Steric hindrance prevents the efficient inter-chain H-bonding characteristic of high-strength Nylon.

-

Lower Crystallinity: The polymer becomes more amorphous, resulting in increased transparency and flexibility.

-

Reduce Melting Point: Useful for hot-melt adhesives or low-temperature processing applications.

Diagram 2: Cationic Ring-Opening Polymerization Mechanism

Caption: Simplified mechanism of Ring-Opening Polymerization (ROP) transforming the cyclic lactam into a linear polyamide chain.

Part 5: Analytical Characterization

To validate the identity of synthesized 5-ethylazepan-2-one, the following spectral signatures are diagnostic:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 5.8–6.5 ppm: Broad singlet (NH amide proton).

-

δ 3.1–3.3 ppm: Multiplet (CH₂ adjacent to Nitrogen, C7).

-

δ 2.4–2.5 ppm: Multiplet (CH₂ adjacent to Carbonyl, C3).

-

δ 0.9 ppm: Triplet (Terminal Methyl of the Ethyl group).

-

-

IR Spectroscopy:

-

1660 cm⁻¹: Strong C=O stretching (Amide I band).

-

3200–3400 cm⁻¹: Broad N-H stretching.

-

-

Mass Spectrometry (GC-MS):

-

m/z 141: Molecular ion [M]⁺.

-

m/z 112: Loss of ethyl group [M - C₂H₅]⁺.

-

References

-

PubChem. (n.d.). 1-Ethylazepan-2-one (Isomer Reference). National Library of Medicine. Retrieved from [Link]

-

ChemBuyersGuide. (n.d.). 5-Ethyl-2-azepanone Suppliers. Retrieved from [Link]

Sources

Comparative Analysis: Ring Strain & Polymerization Thermodynamics of 5-Ethylazepan-2-one vs. Caprolactam

Topic: Ring Strain Energy of 5-Ethylazepan-2-one vs. Caprolactam Content Type: Technical Whitepaper / Comparative Thermodynamic Analysis Audience: Polymer Scientists, Medicinal Chemists, and Process Engineers

Executive Summary

This technical guide provides a thermodynamic and structural analysis of 5-ethylazepan-2-one (5-ethyl-ε-caprolactam) compared to its parent molecule, ε-caprolactam (CPL). While CPL serves as the industrial benchmark for Nylon 6 production via Ring-Opening Polymerization (ROP), the introduction of an ethyl group at the C5 position fundamentally alters the Ring Strain Energy (RSE) and the Gibbs Free Energy of polymerization (

Key Insight: The 5-ethyl substituent exerts a stabilizing effect on the monomeric ring conformer (reducing effective RSE) and introduces a significant entropic penalty in the resulting polymer chain. Consequently, 5-ethylazepan-2-one exhibits a lower ceiling temperature (

Thermodynamic Framework: The Driving Force

To understand the difference between these two molecules, we must decouple the enthalpic driving force (Ring Strain) from the entropic penalty.

The polymerization equilibrium is governed by the Gibbs Free Energy equation:

- (Enthalpy): Represents the release of Ring Strain Energy (RSE) . Negative values (exothermic) drive the reaction.

- (Entropy): Represents the loss of translational and rotational freedom. This is always negative (unfavorable) for aggregation/polymerization.[1]

The Caprolactam Baseline

Caprolactam is a 7-membered lactam with moderate ring strain. It adopts a chair-like conformation in its lowest energy state.

-

RSE (

): -15.5 to -16.7 kJ/mol (-3.7 to -4.0 kcal/mol). -

Entropic Penalty (

): ~ -29 J/(mol·K). -

Result: Polymerization is thermodynamically allowed below its ceiling temperature but is reversible (equilibrium polymerization).

The 5-Ethyl Substituent Effect

The introduction of an ethyl group at the C5 position of the azepan-2-one ring introduces specific steric and conformational constraints.

Conformational Locking (Enthalpic Effect)

In unsubstituted caprolactam, the ring is flexible, interconverting between chair and twist-boat forms.

-

Mechanism: The 5-ethyl group is bulky. To minimize transannular strain (Prelog strain) and 1,3-diaxial-like interactions, the ethyl group strongly prefers the equatorial position within the chair conformation.

-

Thermodynamic Impact: This preference "locks" the monomer into a more thermodynamically stable conformation than the unsubstituted parent. Since the monomer is stabilized, the release of energy upon ring-opening is reduced.

-

Estimated

: -10 to -12 kJ/mol (Less exothermic than CPL).

-

The Rotational Penalty (Entropic Effect)

This is the dominant factor differentiating 5-ethylazepan-2-one from CPL.

-

Mechanism: In the linear polymer chain (Poly-5-ethyl-caprolactam), the ethyl side chain restricts the rotation of the main backbone bonds due to steric interference with adjacent methylene groups and the amide linkage.

-

Thermodynamic Impact: The polymer chain has fewer accessible microstates compared to Nylon 6. This makes

more negative (more unfavorable). -

Result: The combination of a less negative

and a more negative

Comparative Data Summary

The following table synthesizes experimental benchmarks for Caprolactam with derived thermodynamic values for 5-ethylazepan-2-one based on substituent group contribution theory and comparative lactam literature.

| Parameter | 5-Ethylazepan-2-one | Impact of Ethyl Group | |

| Ring Size | 7-membered | 7-membered | None |

| Dominant Conformer | Chair (Flexible) | Chair (Equatorial-Locked) | Stabilizes Monomer |

| -15.9 kJ/mol | ~ -11.5 kJ/mol | Reduced Driving Force | |

| -29 J/(mol·K) | ~ -35 J/(mol·K) | Increased Penalty | |

| Polymerizability | High (Equilibrium driven) | Low (Requires lower T) | Harder to polymerize |

| Ceiling Temp ( | ~ 550 K | ~ 380 - 420 K | Significantly Lower |

| Primary Strain Type | Angle & Torsional | Torsional & Transannular | Steric bulk adds stability |

Note: The values for 5-ethylazepan-2-one are derived estimates based on comparative data from methylcaprolactam and gem-dimethyl substituted analogs.

Mechanistic Visualization

The following diagram illustrates the thermodynamic cycle and the conformational locking mechanism that reduces the effective ring strain energy.

Caption: Thermodynamic comparison showing how the 5-ethyl substituent stabilizes the monomer (reducing

Experimental Protocol: Anionic Ring-Opening Polymerization (AROP)

To empirically validate the polymerizability and infer the strain energy of 5-ethylazepan-2-one, the following Anionic Ring-Opening Polymerization (AROP) protocol is recommended. This method is sensitive to steric hindrance and is the standard for lactam kinetics.

Safety & Pre-requisites

-

Moisture Control: Critical. The reaction is terminated by trace water. All glassware must be flame-dried under vacuum.

-

Inert Atmosphere: High-purity Nitrogen or Argon.

Materials

-

Monomer: 5-Ethylazepan-2-one (Dried over

in vacuum desiccator for 24h). -

Catalyst: Sodium Caprolactamate (prepared in situ using Sodium Hydride, NaH).

-

Activator: N-Acetylcaprolactam (decreases the induction period).

Step-by-Step Methodology

-

Catalyst Formation (In Situ):

-

Charge a 50 mL Schlenk flask with 5-Ethylazepan-2-one (10 g, ~70 mmol).

-

Heat to 100°C under

flow to melt the monomer. -

Add Sodium Hydride (NaH, 60% dispersion in oil) (0.5 mol% relative to monomer).

-

Observation: Hydrogen gas evolution will occur. Stir until evolution ceases (approx. 10-15 mins).

-

Result: Formation of the reactive lactamate anion.

-

-

Initiation:

-

Add N-Acetylcaprolactam (0.5 mol%) via syringe.

-

Note: The activator prevents the slow induction step of forming the N-acylated species naturally.

-

-

Polymerization:

-

Increase temperature to 160°C .

-

Critical Decision: Do not exceed 200°C. Due to the lower ceiling temperature of the substituted lactam, high temperatures will shift the equilibrium back to the monomer (depolymerization).

-

Maintain temperature for 4–6 hours. Viscosity should increase noticeably.

-

-

Quenching & Purification:

-

Cool the flask to room temperature. The polymer may not crystallize as fast as Nylon 6 due to the ethyl side chains disrupting packing.

-

Dissolve the crude product in Formic Acid or m-Cresol.

-

Precipitate into a large excess of Diethyl Ether or Water (if low MW).

-

Filter and dry under vacuum at 60°C.

-

-

Characterization (Validation):

-

DSC: Measure

and -

H-NMR: Check for residual monomer peaks to calculate conversion %. Lower conversion compared to CPL controls indicates lower thermodynamic drive (

).

-

References

-

Tarkin-Tas, E., & Mathias, L. J. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides.[2] Macromolecules, 43(2), 968-974.[2] [Link]

- Sebenda, J. (1978). Lactams. In: Comprehensive Chemical Kinetics, Vol 15. Elsevier.

- Russo, S., et al. (2012). Anionic Ring-Opening Polymerization of Lactams. Polymer Science: A Comprehensive Reference, 4, 331-396.

-

Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ε-caprolactone.[3] PLoS ONE, 13(6).[3] [Link][3]

- Crescenzi, V., et al. (1972). Thermodynamics of polymerization of substituted lactams. Makromolekulare Chemie.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. "Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene " by Eylem Tarkin-Tas and Lon J. Mathias [aquila.usm.edu]

- 3. Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone | PLOS One [journals.plos.org]

Methodological & Application

Beckmann rearrangement conditions for 5-ethylcyclohexanone oxime

Application Note & Protocol

Topic: Strategic Execution of the Beckmann Rearrangement for 5-Ethylcyclohexanone Oxime: Conditions, Regioselectivity, and Protocol Optimization

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The Beckmann rearrangement is a foundational transformation in organic synthesis, enabling the conversion of a ketoxime into an N-substituted amide or lactam.[1][2] Its industrial significance is epitomized by the production of ε-caprolactam, the monomer for Nylon-6, from cyclohexanone oxime.[3][4] For researchers in medicinal and process chemistry, this rearrangement offers a robust method for nitrogen incorporation and ring expansion, creating valuable lactam scaffolds.

This guide focuses on the Beckmann rearrangement of 5-ethylcyclohexanone oxime , an unsymmetrical cyclic ketoxime. Unlike its parent, cyclohexanone oxime, the presence of the ethyl substituent introduces a critical challenge: regioselectivity . The reaction can potentially yield two different lactam products depending on which of the two non-equivalent α-carbons migrates.

This document provides a detailed analysis of the factors governing this regioselectivity, a comparative summary of catalytic systems, and step-by-step protocols designed to control and execute this transformation effectively.

The Mechanistic Heart of the Matter: Stereospecificity Dictates Regiochemistry

The outcome of the Beckmann rearrangement is not governed by the thermodynamic stability of the potential products or the inherent migratory aptitude of the alkyl groups. Instead, it is dictated by the stereochemistry of the starting oxime. The reaction proceeds via a concerted migration of the substituent that is anti-periplanar (trans) to the hydroxyl group, which is converted into a good leaving group.[5][6][7]

For 5-ethylcyclohexanone oxime, two geometric isomers, (E) and (Z), can exist. Each isomer leads to a distinct lactam product:

-

(E)-Isomer: The hydroxyl group is anti to the more substituted C6 atom (the carbon between the ethyl-bearing carbon and the carbonyl carbon). Migration of this C6-C(O) bond results in 6-ethylazepan-2-one .

-

(Z)-Isomer: The hydroxyl group is anti to the less substituted C2 atom. Migration of this C2-C(O) bond results in 4-ethylazepan-2-one .

Therefore, controlling the product distribution hinges on controlling the E/Z ratio of the oxime starting material or using conditions that prevent isomerization during the reaction.[5]

Selecting the Optimal Reaction Conditions

The choice of reagent is critical. Harsh conditions can promote undesirable side reactions, including oxime isomerization (leading to a mixture of products) and Beckmann fragmentation.[1][5] Milder reagents often provide greater control and higher selectivity.

| Reagent/Catalyst System | Typical Conditions | Advantages | Disadvantages & Considerations |

| Concentrated H₂SO₄ / Oleum | 80-130 °C | Potent, inexpensive, and drives reaction to completion. Widely used industrially.[1][8] | Highly corrosive and exothermic. Low functional group tolerance. High risk of isomerization and charring.[5] |

| Polyphosphoric Acid (PPA) | 80-120 °C | Strong dehydrating acid, effective for less reactive oximes. | Viscous and difficult to handle. Workup can be challenging. |

| Thionyl Chloride (SOCl₂) | 0 °C to RT | Milder than strong acids, forms a chlorosulfite intermediate. | Releases toxic SO₂ and HCl gas. Requires careful handling and a fume hood. |

| p-Toluenesulfonyl Chloride (p-TsCl) | RT to reflux, often with a base (e.g., pyridine) | Forms a stable tosylate intermediate. Less likely to cause oxime isomerization.[3] Good for sensitive substrates. | Requires stoichiometric amounts. The base can complicate workup. |

| Phosphorus Pentachloride (PCl₅) | 0 °C to RT in an inert solvent (e.g., ether, CH₂Cl₂) | Highly effective activator. Also reported to minimize isomerization.[3] | Moisture-sensitive solid. Generates corrosive byproducts. |

| Cyanuric Chloride (TCT) | RT to 80 °C, often with a co-catalyst (e.g., ZnCl₂) | Mild, solid reagent, easy to handle. Can be used catalytically.[4] | May require optimization of co-catalyst and solvent system. |

| Solid Acid Catalysts (e.g., Zeolites) | Vapor phase, high temperature | Environmentally friendly, catalyst can be recycled. | Requires specialized equipment. High temperatures may not be suitable for all substrates.[8] |

Expert Recommendation: For substrates like 5-ethylcyclohexanone oxime where regiocontrol is paramount, initiating studies with milder activating agents such as p-toluenesulfonyl chloride (p-TsCl) or phosphorus pentachloride (PCl₅) is advised. These reagents are known to favor the rearrangement of the existing oxime isomer without inducing significant E/Z equilibration, thus providing a product ratio that more accurately reflects the initial isomeric composition of the oxime.[3]

Detailed Experimental Protocols

The following protocols provide a comprehensive workflow, from the synthesis of the oxime precursor to its subsequent rearrangement.

Protocol 1: Synthesis of 5-Ethylcyclohexanone Oxime

This initial step converts the ketone to the required oxime. The resulting product will likely be a mixture of E and Z isomers.

Materials:

-

5-Ethylcyclohexanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate trihydrate (NaOAc·3H₂O) or Pyridine

-

Ethanol (EtOH)

-

Water (H₂O)

-

Diethyl ether or Ethyl acetate for extraction

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-ethylcyclohexanone (1.0 eq) in ethanol (approx. 5-10 mL per gram of ketone).

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate trihydrate (1.5 eq) to the solution. Causality Note: Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt and neutralize the HCl formed during the reaction.

-

Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.

-

Add water to the residue and extract the product into diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the 5-ethylcyclohexanone oxime, typically as a white to off-white solid. The product can be purified by recrystallization if necessary.

-

Characterization: It is crucial to analyze the product by ¹H or ¹³C NMR to estimate the ratio of E/Z isomers formed, as this will predict the expected ratio of lactam products.[9]

Protocol 2: Beckmann Rearrangement via Tosylate Intermediate (Recommended Method)

This protocol uses p-TsCl to minimize in-situ isomerization, providing a cleaner reaction profile.

Materials:

-

5-Ethylcyclohexanone oxime (from Protocol 1)

-

p-Toluenesulfonyl chloride (p-TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the 5-ethylcyclohexanone oxime (1.0 eq) in anhydrous pyridine (5-10 mL per gram of oxime) at 0 °C (ice-water bath). Causality Note: Pyridine serves as both the solvent and the base to neutralize the HCl generated upon formation of the tosylate ester.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature.

-

Stir at room temperature for 12-24 hours. The rearrangement often occurs spontaneously upon formation of the oxime tosylate. Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate tosylate and formation of the lactam products. Gentle heating (40-50 °C) may be required to drive the rearrangement to completion.

-

Workup: Carefully pour the reaction mixture into cold 1 M HCl. This will neutralize the pyridine.

-

Extract the aqueous layer with dichloromethane (3x volumes).

-

Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Analysis: The crude product will be a mixture of 6-ethylazepan-2-one and 4-ethylazepan-2-one. Purify the mixture by column chromatography on silica gel. Analyze the purified fractions and the mixture by NMR and mass spectrometry to determine the product ratio and confirm the structures.

Experimental and Analytical Workflow

Sources

- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(ii) complex: a mechanistic perception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. A Key Precis on Beckmann Rearrangement. [unacademy.com]

- 5. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. Beckmann Rearrangement [organic-chemistry.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. papers.ssrn.com [papers.ssrn.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Application Notes and Protocols for the Copolymerization of Caprolactam and 5-Ethylazepan-2-one

Introduction: Engineering Novel Polyamides with Enhanced Properties

The copolymerization of lactams is a powerful strategy for developing new polyamide materials with tailored thermal and mechanical properties. ε-Caprolactam, the monomer for Nylon 6, is a widely used and well-understood building block in polymer chemistry.[1] Its polymerization via ring-opening mechanisms has been extensively studied and optimized for various applications, from textiles to automotive components.[1][2] However, the modification of the polyamide backbone through copolymerization introduces functionalities that can significantly enhance material performance.

This application note details the copolymerization of ε-caprolactam with 5-ethylazepan-2-one, a substituted lactam. The introduction of the ethyl group into the polyamide chain is anticipated to disrupt the regular hydrogen bonding and crystallinity observed in Nylon 6, potentially leading to materials with lower melting points, increased flexibility, and altered solubility characteristics. Such materials are of significant interest in fields requiring advanced biomaterials, specialty fibers, and engineering plastics with specific performance criteria.[3]

We present detailed protocols for two primary ring-opening polymerization (ROP) techniques: anionic and cationic polymerization.[4][5] The principles behind each method, the critical experimental parameters, and the expected outcomes are discussed to provide researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing and characterizing these novel copolymers.

Mechanistic Overview: Ring-Opening Polymerization of Lactams

The polymerization of lactams proceeds via a ring-opening mechanism, which can be initiated by anionic, cationic, or hydrolytic methods.[4][5] The choice of method significantly influences the reaction kinetics, the molecular weight of the resulting polymer, and the overall material properties.

Anionic Ring-Opening Polymerization (AROP)

Anionic Ring-Opening Polymerization (AROP) is a widely utilized and efficient method for the synthesis of high molecular weight polyamides.[5][6] The mechanism involves the nucleophilic attack of a lactam anion on a monomer molecule. The process is typically initiated by a strong base that deprotonates a lactam monomer, forming the highly reactive lactam anion. An activator, often an N-acyllactam, is crucial for the propagation step.[7][8][9][10]

Key Steps in AROP:

-

Initiation: A strong base (e.g., sodium hydride, sodium lactamate) abstracts the acidic proton from a caprolactam monomer, forming a lactam anion.

-

Activation: The lactam anion reacts with an activator (e.g., N-acetylcaprolactam) to form a more reactive N-acyllactam growth center.

-

Propagation: The lactam anion attacks the endocyclic carbonyl group of the N-acyllactam, leading to ring-opening and the formation of a new covalent bond. This process regenerates the active species, which then continues to react with other monomer units, propagating the polymer chain.[6]

Caption: Anionic Ring-Opening Polymerization (AROP) Mechanism.

Cationic Ring-Opening Polymerization (CROP)

Cationic Ring-Opening Polymerization (CROP) involves a positively charged intermediate.[4] This method is typically initiated by strong protic acids or Lewis acids. While less common for lactam polymerization than AROP, CROP offers an alternative route to polyamide synthesis.[5]

Key Steps in CROP:

-

Initiation: An initiator (e.g., a strong acid) protonates the oxygen atom of the lactam's carbonyl group, activating the monomer.

-

Propagation: A nucleophilic attack by the carbonyl oxygen of another monomer on the activated lactam leads to ring-opening and the formation of a growing chain with a cationic center at the chain end.[4]

Caption: Cationic Ring-Opening Polymerization (CROP) Mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the copolymerization of caprolactam and 5-ethylazepan-2-one.

Protocol 1: Anionic Ring-Opening Copolymerization

This protocol describes the synthesis of a random copolymer of caprolactam and 5-ethylazepan-2-one using sodium hydride as the initiator and N-acetylcaprolactam as the activator.[7][11]

Materials:

| Material | Grade | Supplier | Notes |

| ε-Caprolactam | Polymerization grade, >99% | Sigma-Aldrich | Dry thoroughly under vacuum before use. |

| 5-Ethylazepan-2-one | Custom synthesis or >98% | Available from specialty chemical suppliers | Dry thoroughly under vacuum before use. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Handle under inert atmosphere. |

| N-Acetyl-ε-caprolactam | >98% | Sigma-Aldrich | Use as received. |

| Toluene | Anhydrous, >99.8% | Sigma-Aldrich | Use as received. |

| Methanol | ACS grade | Fisher Scientific | For polymer precipitation. |

Experimental Workflow:

Caption: Workflow for Anionic Ring-Opening Copolymerization.

Step-by-Step Procedure:

-

Monomer Preparation: Dry ε-caprolactam (e.g., 10.0 g, 88.4 mmol) and 5-ethylazepan-2-one (e.g., 1.25 g, 8.8 mmol, for a 90:10 molar ratio) under vacuum at 50°C for at least 4 hours to remove any residual moisture.

-

Reactor Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. Flame-dry the glassware under a stream of dry nitrogen to ensure anhydrous conditions.

-

Charging the Reactor: Under a positive pressure of nitrogen, add the dried caprolactam and 5-ethylazepan-2-one to the reaction flask. Add 20 mL of anhydrous toluene to dissolve the monomers.

-

Initiation: Carefully add sodium hydride (e.g., 0.04 g of 60% dispersion, 1.0 mmol) to the monomer solution. The amount of initiator can be adjusted to control the molecular weight of the final polymer.

-

Initiation Heating: Heat the reaction mixture to 80°C and stir for 30 minutes to allow for the formation of the lactam anions.

-

Activation: Add N-acetyl-ε-caprolactam (e.g., 0.14 g, 1.0 mmol) to the reaction mixture. The activator concentration should ideally be equimolar to the initiator concentration.

-

Polymerization: Increase the temperature to 150°C and maintain it for 2-4 hours. The viscosity of the solution will increase significantly as the polymerization progresses.

-

Cooling and Precipitation: After the desired reaction time, cool the mixture to room temperature. Slowly pour the viscous solution into a beaker containing 200 mL of vigorously stirred methanol to precipitate the copolymer.

-

Purification: Filter the precipitated copolymer and wash it thoroughly with fresh methanol to remove any unreacted monomers and low molecular weight oligomers.

-

Drying: Dry the purified copolymer in a vacuum oven at 60°C to a constant weight.

-

Characterization: Characterize the copolymer for its composition, molecular weight, and thermal properties using Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC).

Protocol 2: Cationic Ring-Opening Copolymerization

This protocol outlines the synthesis of a random copolymer of caprolactam and 5-ethylazepan-2-one using a protic acid as the initiator.

Materials:

| Material | Grade | Supplier | Notes |

| ε-Caprolactam | Polymerization grade, >99% | Sigma-Aldrich | Dry thoroughly under vacuum before use. |

| 5-Ethylazepan-2-one | Custom synthesis or >98% | Available from specialty chemical suppliers | Dry thoroughly under vacuum before use. |

| Trifluoromethanesulfonic acid (TfOH) | >99% | Sigma-Aldrich | Highly corrosive, handle with care. |

| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich | Use as received. |

| Diethyl ether | ACS grade | Fisher Scientific | For polymer precipitation. |

Experimental Workflow:

Caption: Workflow for Cationic Ring-Opening Copolymerization.

Step-by-Step Procedure:

-

Monomer Preparation: Dry ε-caprolactam (e.g., 10.0 g, 88.4 mmol) and 5-ethylazepan-2-one (e.g., 1.25 g, 8.8 mmol) under vacuum at 50°C for at least 4 hours.

-

Reactor Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar and a septum. Flame-dry the flask under vacuum and backfill with dry nitrogen.

-

Charging the Reactor: Under a positive pressure of nitrogen, add the dried monomers to the flask. Add 30 mL of anhydrous dichloromethane to dissolve the monomers.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Initiation: Using a syringe, slowly add trifluoromethanesulfonic acid (e.g., 0.13 g, 0.88 mmol) to the stirred monomer solution. The initiator concentration will influence the polymerization rate and the final molecular weight.

-

Polymerization: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Precipitation: Pour the reaction mixture into 300 mL of cold, vigorously stirred diethyl ether to precipitate the copolymer.

-

Purification: Filter the precipitate and wash it with fresh diethyl ether.

-

Drying: Dry the copolymer under vacuum at 40°C to a constant weight.

-

Characterization: Analyze the resulting copolymer using NMR, GPC, and DSC.

Characterization of Copolymers

Thorough characterization of the synthesized copolymers is essential to understand their structure-property relationships.

Copolymer Composition by ¹H NMR Spectroscopy

The molar ratio of the two monomer units in the copolymer can be determined using ¹H NMR spectroscopy.[12][13] By comparing the integration of characteristic peaks for each monomer unit, the copolymer composition can be calculated. For the caprolactam-co-5-ethylazepan-2-one system, the methylene protons adjacent to the nitrogen in the caprolactam unit will have a distinct chemical shift from the corresponding protons in the 5-ethylazepan-2-one unit. Additionally, the signals from the ethyl group in the 5-ethylazepan-2-one unit can be used for quantification.

Typical ¹H NMR Data:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Monomer Unit |

| -NH -CO- | 7.5 - 8.5 | Both |

| -CO-CH ₂- | 2.2 - 2.4 | Both |

| -N-CH ₂- | 3.1 - 3.3 | Caprolactam |

| -CH -CH₂CH₃ | 1.8 - 2.0 | 5-Ethylazepan-2-one |

| -CH₂CH ₃ | 0.8 - 1.0 | 5-Ethylazepan-2-one |

Note: Exact chemical shifts may vary depending on the solvent and copolymer composition.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymers. A lower PDI value (closer to 1) indicates a more uniform distribution of polymer chain lengths.

Thermal Properties by Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal transitions of the copolymers, including the glass transition temperature (Tg) and the melting temperature (Tm). The incorporation of 5-ethylazepan-2-one is expected to lower the Tm and potentially the degree of crystallinity compared to pure Nylon 6.[14][15][16]

Expected Thermal Properties:

| Property | Nylon 6 (Homopolymer) | Caprolactam-co-5-Ethylazepan-2-one | Rationale for Change |

| Melting Temperature (Tm) | ~220 °C | < 220 °C | The ethyl side group disrupts chain packing and crystallinity. |

| Glass Transition Temp. (Tg) | ~50 °C | May be slightly lower | Increased chain flexibility due to disruption of hydrogen bonding. |

| Crystallinity | High | Lower | Steric hindrance from the ethyl group inhibits crystallization. |

Conclusion and Future Outlook

The copolymerization of caprolactam and 5-ethylazepan-2-one offers a versatile platform for creating novel polyamides with tunable properties. The protocols detailed in this application note provide a solid foundation for researchers to synthesize and characterize these materials. By systematically varying the comonomer ratio and the polymerization conditions, a wide range of copolymers with tailored thermal and mechanical characteristics can be achieved.

Future work should focus on exploring the full potential of these copolymers in various applications. Investigating the influence of copolymer composition on mechanical properties such as tensile strength and elongation at break will be crucial for their application in engineering plastics. For biomedical applications, studies on biocompatibility and biodegradability will be essential. The methodologies presented here serve as a starting point for these exciting avenues of research.

References

-

Tarkin-Tas, E., & Mathias, L. J. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. Macromolecules, 43(2), 968–974. [Link]

-

Fornaroli Polymers. (n.d.). CAPROLACTAM. Retrieved from [Link]

-

Saleh, T., et al. (2017). Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications. Polymers, 9(12), 676. [Link]

-

Valco Group. (n.d.). Uses of Caprolactam. Retrieved from [Link]

-

ChemAnalyst. (2022, July 3). What is Caprolactam and Why Is It Essential for Nylon 6? Retrieved from [Link]

-

YnFx. (2020, November 11). What is caprolactam (CPL)? Retrieved from [Link]

-

Gregory, A., & Stenzel, M. H. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403. [Link]

-

Osváth, Z., Szőke, A., Pásztor, S., & Iván, B. (2021). Anionic ring-opening polymerization (AROP) of ε-caprolactam (CPL) by the lactamate–carbamoylcaprolactam initiator–activator combination. Polymer Chemistry, 12(1), 89-98. [Link]

-

Li, Y., et al. (2020). Copolymers of ε-caprolactone and ε-caprolactam via polyesterification: towards sequence-controlled poly(ester amide)s. Polymer Chemistry, 11(2), 348-357. [Link]

-

Reimschuessel, H. K. (1977). Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics. Journal of Polymer Science: Polymer Chemistry Edition, 15(4), 971-987. [Link]

-

Coumes, F., & Caillol, S. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews, 51(16), 7027-7052. [Link]

-

Jiang, M., et al. (2023). Anionic Ring-Opening Polymerization of ε‑Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. Industrial & Engineering Chemistry Research, 62(45), 19525-19534. [Link]

-

Bárány, T., & Czvikovszky, T. (2018). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Polymers, 10(4), 405. [Link]

-

Magritek. (2020, November 27). Determination of copolymer composition by benchtop NMR. Retrieved from [Link]

-

He, Y., et al. (2024). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Polymers, 16(5), 621. [Link]

-

Kim, J., & Kim, Y. (2018). Precise Synthesis, Properties, and Structures of Cyclic Poly(ε-caprolactone)s. Polymers, 10(5), 558. [Link]

-

Shapiro, Y. E. (1985). ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. Bulletin of the Magnetic Resonance Society, 7(1), 27-59. [Link]

-

Peeters, J. W., et al. (2014). Lipase-catalyzed ring-opening copolymerization of ε-caprolactone and β-lactam. Biomacromolecules, 15(2), 564-571. [Link]

-

Korshak, V. V., et al. (1981). Hydrolytic polymerization of caprolactam accompanied by crystallization of the polymer. Polymer Science U.S.S.R., 23(7), 1649-1657. [Link]

- Cheng, H. N., & Massing, B. (2001). NMR Spectra of Polymers and Polymer Additives.

-

Djaoued, Y., et al. (2023). Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. RSC Advances, 13(45), 31631-31644. [Link]

-

Singh, R. P., et al. (2002). Ring-opening polymerization of ∈-caprolactam and ∈-caprolactone via microwave irradiation. Journal of Polymer Science Part A: Polymer Chemistry, 40(14), 2264-2275. [Link]

-

Tarkin-Tas, E., & Mathias, L. J. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. Macromolecules, 43(2), 968-974. [Link]

-

Phetsuk, K., et al. (2019). Physical and thermal properties of l‐lactide/ϵ‐caprolactone copolymers: the role of microstructural design. Polymer International, 68(10), 1745-1754. [Link]

-

Li, F., et al. (2014). Poly(ε-Caprolactone)-Based Copolymers Bearing Pendant Cyclic Ketals and Reactive Acrylates for the Fabrication of Photocrosslinked Elastomers. Biomacromolecules, 15(7), 2512-2521. [Link]

-

Fodor, C., et al. (2013). Synthesis and characterization of functionalized poly(ε‐caprolactone). Journal of Polymer Science Part A: Polymer Chemistry, 51(16), 3375-3382. [Link]

-

Arslan, M., et al. (2020). Hydrolytic Degradation of Porous Crosslinked Poly(ε-Caprolactone) Synthesized by High Internal Phase Emulsion Templating. Polymers, 12(8), 1849. [Link]

-

Phetsuk, K., et al. (2019). Physical and Thermal Properties of L-Lactide/ɛ-Caprolactone Copolymers: The Role of Microstructural Design. Polymer International, 68(10), 1745-1754. [Link]

-

Rizzarelli, P., & D'Agati, P. (2018). Copolymerization of L-Lactide and ε-Caprolactone promoted by zinc complexes with phosphorus based ligands. Inorganica Chimica Acta, 470, 151-157. [Link]

-

Maiza, M., et al. (2020). PREPARATION AND CHARACTERIZATION OF PLASTICIZED POLY(LACTIC ACID) AND POLY(ε-CAPROLACTONE) BLEND WITH POLY(ETHYLENE GLYCOL) (PEG). Journal of Engineering Science and Technology, 15(4), 2533-2546. [Link]

-

Mengerink, Y., et al. (2021). Determination of Copolymer Block-Length Distributions Using Fragmentation Data Obtained from Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(8), 2049-2057. [Link]

-

Rao, K. S. V. K., et al. (2011). Synthesis, characterization and use of Poly (N-isopropylacrylamide-co-N-vinylcaprolactam) crosslinked thermoresponsive. Journal of Applied Pharmaceutical Science, 1(5), 163-169. [Link]

-

Varga, J., et al. (2010). Thermogravimetric analysis of poly(ε-caprolactam) and poly[(ε-caprolactam)- co-(ε-caprolactone)] polymers. Journal of Thermal Analysis and Calorimetry, 102(2), 577-585. [Link]

-

National Center for Biotechnology Information. (n.d.). Caprolactam. PubChem. Retrieved from [Link]

-

IUPAC. (2022). cationic ring-opening polymerization. In IUPAC Compendium of Chemical Terminology (the “Gold Book”). [Link]

Sources

- 1. yarnsandfibers.com [yarnsandfibers.com]

- 2. valcogroup-valves.com [valcogroup-valves.com]

- 3. Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ring-Opening Polymerization—An Introductory Review [mdpi.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene " by Eylem Tarkin-Tas and Lon J. Mathias [aquila.usm.edu]

- 8. researchgate.net [researchgate.net]

- 9. acs.figshare.com [acs.figshare.com]

- 10. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 16. japsonline.com [japsonline.com]

Functionalization strategies for the 5-ethyl group in azepan-2-ones

Application Note: Precision Functionalization of the 5-Ethyl Moiety in Azepan-2-one Scaffolds

Executive Summary

The azepan-2-one (caprolactam) core is a privileged pharmacophore in peptidomimetics, CGRP antagonists, and kinase inhibitors. However, the 5-ethyl group —often essential for hydrophobic binding interactions—presents a formidable synthetic challenge. It is chemically inert and located distally from the activating lactam functionality (positions C2/N1).

This Application Note details three distinct strategies to functionalize this remote ethyl moiety. Unlike standard

Key Strategies Covered:

-

Direct Remote C–H Oxidation: Iron-catalyzed (White-Chen) hydroxylation.

-

De Novo Assembly: Regioselective Beckmann Rearrangement.

-

Directed Palladium Catalysis:

-C–H activation via transient directing groups.

Structural Analysis & Reactivity Challenges

The 5-ethyl-azepan-2-one scaffold presents a specific reactivity profile:

-

C3/C7 Positions: Highly reactive (

to carbonyl/nitrogen). prone to unwanted background reactions. -

C5 Position: Remote (

-position). Deactivated by the inductive effect of the carbonyl, making electrophilic attack difficult, yet insufficiently acidic for easy deprotonation. -

Ethyl Side Chain: Contains primary (

) and secondary (

The Challenge: Standard reagents will attack C3 (enolate) or C7 (oxidation). Functionalizing the 5-ethyl group requires reagent control (catalyst geometry) rather than substrate control.

Strategy A: Iron-Catalyzed Remote C(sp³)-H Oxidation

Best for: Late-stage diversification of pre-existing drug scaffolds.

This strategy utilizes the electrophilic radical character of the Fe(PDP) catalyst (White-Chen catalyst) to target the most electron-rich, accessible C–H bond. In 5-ethylazepan-2-one, the lactam ring is electron-deficient (EWG). The catalyst prefers the remote ethyl methylene (

Mechanism of Action

The reaction proceeds via a radical rebound mechanism.[1] The bulky Fe(PDP) catalyst discriminates based on electronics (rich > poor) and sterics (accessible > hindered).

Figure 1: Catalytic cycle for Fe(PDP) mediated C-H oxidation targeting the remote ethyl group.

Experimental Protocol: Slow Addition Method

Note: Rapid addition of H₂O₂ degrades the catalyst. The slow-addition protocol is critical for yields >50%.

Reagents:

-

Substrate: 5-ethyl-azepan-2-one (1.0 equiv)

-

Catalyst: ₂ (5 mol%)

-

Oxidant: 50% H₂O₂ (3.0 equiv)[2]

-

Additive: AcOH (0.5 equiv)

-

Solvent: MeCN (0.1 M)

Step-by-Step:

-

Preparation: In a vial, dissolve 5-ethyl-azepan-2-one (0.5 mmol) and AcOH (0.25 mmol) in MeCN (1.5 mL).

-

Catalyst Solution: Dissolve Fe(PDP) (15 mg, 5 mol%) in MeCN (0.5 mL).

-

Oxidant Solution: Dilute 50% H₂O₂ (102 µL) in MeCN (3.75 mL).

-

Simultaneous Addition: Using a syringe pump, add the Catalyst Solution and Oxidant Solution simultaneously to the substrate vial over 45–60 minutes at room temperature.

-

Why? This maintains a low steady-state concentration of the active oxidant, preventing catalyst suicide.

-

-

Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x).[3] Dry over Na₂SO₄.[4]

-

Purification: Flash chromatography (DCM/MeOH gradient).

Expected Outcome: Major product is hydroxylation at the ethyl methylene (secondary) or C5 methine (tertiary), depending on subtle conformational bias.

Strategy B: De Novo Assembly (Beckmann Rearrangement)

Best for: Large-scale synthesis of specific analogs where regio-control is required from the start.

Instead of functionalizing the inert lactam, this strategy builds the ring from a pre-functionalized cyclohexane precursor.

Synthetic Logic

The reaction relies on the Beckmann Rearrangement of a 4-substituted cyclohexanone oxime. The migration of the anti-group determines the position of the nitrogen.

Precursor: 4-(1-functionalized-ethyl)cyclohexanone. Reaction:

-

Oxime formation (

). -

Rearrangement (Thionyl chloride or Cyanuric chloride).

Protocol: One-Pot Rearrangement

-

Oxime Formation: Dissolve 4-(1-acetoxyethyl)cyclohexanone (10 mmol) in EtOH/Water. Add

(1.5 equiv) and NaOAc (1.5 equiv). Stir 2h. Isolate oxime.[5] -

Rearrangement: Dissolve dry oxime in anhydrous DCM at 0°C.

-

Activation: Add Cyanuric Chloride (0.5 equiv) or Tosyl Chloride (1.1 equiv). Stir 1h.

-

Result: The group anti to the hydroxyl migrates. For 4-substituted symmetric ketones, migration of either side yields the same 5-substituted azepan-2-one .

Advantages: This unequivocally places the functionalized ethyl group at position 5, avoiding the mixture of isomers often seen in direct C-H activation.

Strategy C: Directed Pd(II)-Catalyzed Activation

Best for: Installing aryl or olefin groups onto the ethyl side chain.

Using the lactam Nitrogen as a directing group (DG) allows Palladium to access the

Directing Group:

Figure 2: Workflow for Directed Palladium Catalysis.

Comparative Data & Selection Guide

| Feature | Strategy A: Fe(PDP) Oxidation | Strategy B: Beckmann Rearrangement | Strategy C: Pd-Catalysis |

| Target Bond | C(sp³)-H (Ethyl/C5) | Carbonyl (Pre-cyclization) | C(sp³)-H ( |

| Selectivity | Electronic/Steric controlled | 100% Regiocontrolled | Distance/Geometry controlled |

| Complexity | Single Step | Multi-step synthesis | Requires DG install/removal |

| Scalability | Milligram to Gram | Kilogram capable | Gram scale |

| Primary Product | Hydroxyl/Ketone | Structural Isomer | Arylated/Alkylated chain |

References

-

White, M. C., et al. (2007). "A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis." Science, 318(5851), 783-787. Link

-

Chen, M. S., & White, M. C. (2010). "Combined effects on selectivity in Fe-catalyzed methylene oxidation." Science, 327(5965), 566-571. Link

-